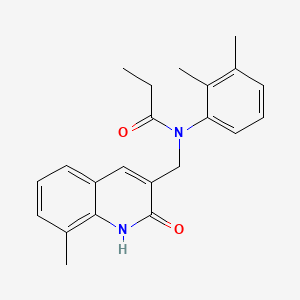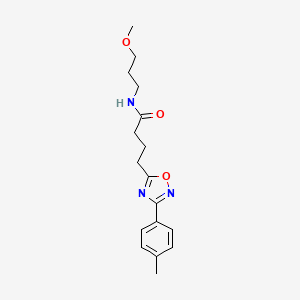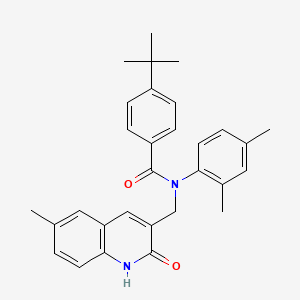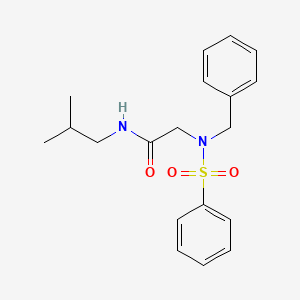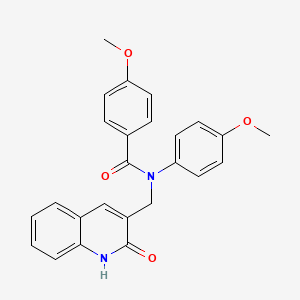
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(4-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(4-methoxyphenyl)benzamide is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(4-methoxyphenyl)benzamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell growth and proliferation, and its inhibition can lead to the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of Topoisomerase I and II, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(4-methoxyphenyl)benzamide is its selectivity towards cancer cells, which reduces the risk of toxicity to healthy cells. This compound is also relatively easy to synthesize and is stable under standard laboratory conditions. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
For the research of this compound include the development of analogs with improved properties and the investigation of its potential applications in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(4-methoxyphenyl)benzamide involves a multi-step process that starts with the reaction of 2-amino-3-hydroxyquinoline with formaldehyde to form a Schiff base. This intermediate is then reacted with 4-methoxybenzaldehyde to form the final product. The reaction is catalyzed by a base and is carried out under reflux conditions.
Applications De Recherche Scientifique
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(4-methoxyphenyl)benzamide has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for further research.
Propriétés
IUPAC Name |
4-methoxy-N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-30-21-11-7-17(8-12-21)25(29)27(20-9-13-22(31-2)14-10-20)16-19-15-18-5-3-4-6-23(18)26-24(19)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJFHTMUBOZSSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
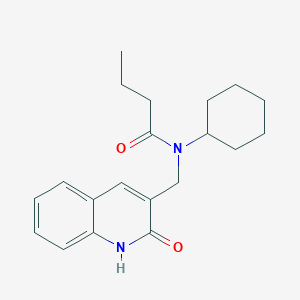

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7708455.png)
![1-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone](/img/structure/B7708456.png)
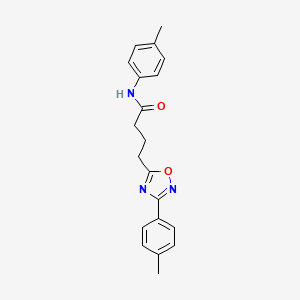

![4-(4-chlorophenyl)sulfonyl-N-[(2-methylphenyl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7708463.png)
![4-[[2-[Benzenesulfonyl(benzyl)amino]acetyl]amino]benzamide](/img/structure/B7708473.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7708490.png)
